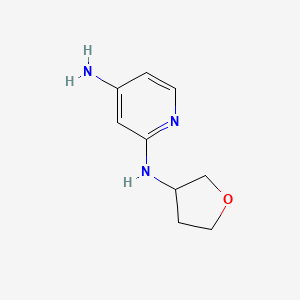
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors and controlled environments to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction pathway .
Applications De Recherche Scientifique
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: A similar compound with a different substitution pattern on the pyridine ring.
2,3-Diamino-5-bromopyridine: Another derivative with additional amino groups.
5-Bromopyridine-3-acetonitrile: A compound with a nitrile group instead of an alcohol group.
Uniqueness
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and alcohol functional groups.
Propriétés
Formule moléculaire |
C7H10BrClN2O |
|---|---|
Poids moléculaire |
253.52 g/mol |
Nom IUPAC |
2-amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-1-5(2-10-3-6)7(9)4-11;/h1-3,7,11H,4,9H2;1H |
Clé InChI |
FGMHAYHBIGTVAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)




![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)




